N-(2-fluoro-5-methylphenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
N~4~-(2-Fluoro-5-methylphenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorinated aromatic ring and a pyrazole moiety. The presence of fluorine in the aromatic ring often imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-Fluoro-5-methylphenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the pyrazole ring followed by the introduction of the fluorinated aromatic group. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
N~4~-(2-Fluoro-5-methylphenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The fluorine atom in the aromatic ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
N~4~-(2-Fluoro-5-methylphenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N4-(2-Fluoro-5-methylphenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The fluorinated aromatic ring and pyrazole moiety can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Fluoro-5-methylphenyl)-4-methylbenzamide
- N-(2-fluoro-5-methylphenyl)-4-methoxybenzenesulfonamide
Uniqueness
N~4~-(2-Fluoro-5-methylphenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of a fluorinated aromatic ring and a pyrazole moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C13H14FN3O |
---|---|
Molecular Weight |
247.27 g/mol |
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-1,5-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C13H14FN3O/c1-8-4-5-11(14)12(6-8)16-13(18)10-7-15-17(3)9(10)2/h4-7H,1-3H3,(H,16,18) |
InChI Key |
SNVFMVOEBZFMOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2=C(N(N=C2)C)C |
Origin of Product |
United States |
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